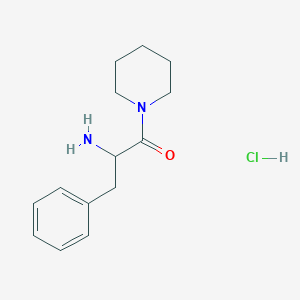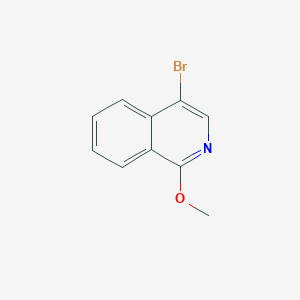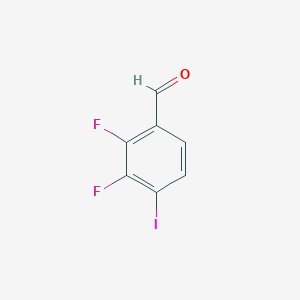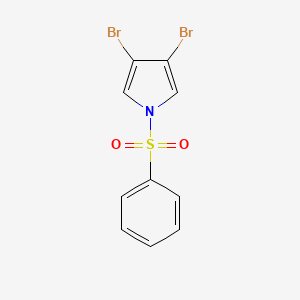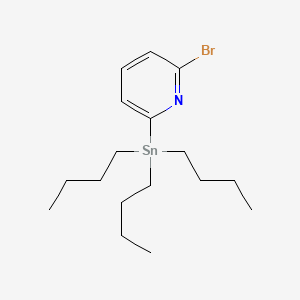
3-(2-Bromophénoxy)azétidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Applications De Recherche Scientifique
3-(2-Bromophenoxy)azetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as antibacterial and antimicrobial agents . Additionally, they are used in the development of non-viral gene transfection systems and as chelating agents for CO₂ adsorption . The unique reactivity of azetidines also makes them valuable in drug discovery and materials science .
Méthodes De Préparation
The synthesis of 3-(2-Bromophenoxy)azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable processes that ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
3-(2-Bromophenoxy)azetidine undergoes a variety of chemical reactions due to the presence of the azetidine ring and the bromophenoxy group. The ring strain in azetidines makes them highly reactive, allowing them to participate in reactions such as ring-opening, substitution, and cycloaddition . Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as catalysts like copper(II) triflate (Cu(OTf)₂) . Major products formed from these reactions include functionalized azetidines and other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenoxy)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations . The molecular targets and pathways involved depend on the specific application of the compound. For instance, in antimicrobial applications, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
3-(2-Bromophenoxy)azetidine can be compared with other azetidines and aziridines, which are three-membered nitrogen-containing heterocycles . While aziridines are more reactive due to higher ring strain, azetidines offer a balance of reactivity and stability, making them easier to handle and more versatile in synthetic applications . Similar compounds include 3-iodoazetidine and 3-arylazetidines, which share the four-membered ring structure but differ in their substituents and reactivity .
Propriétés
IUPAC Name |
3-(2-bromophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISAXOOUHPWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
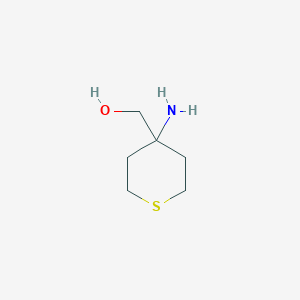


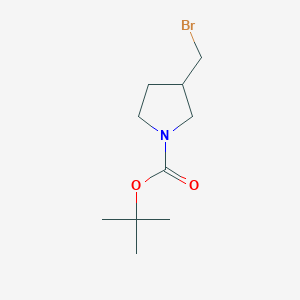
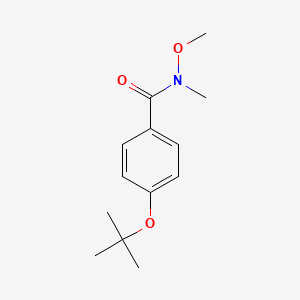
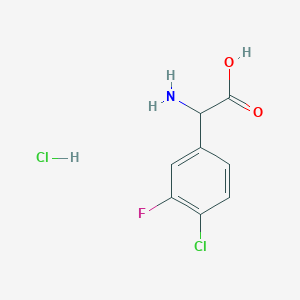
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)
